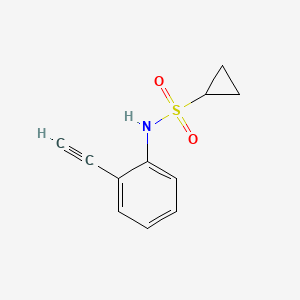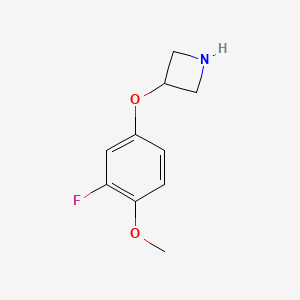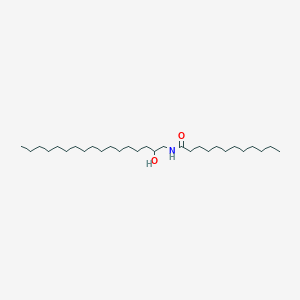
N-(2-Ethynylphenyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethynylphenyl)cyclopropanesulfonamide is an organic compound that features a cyclopropane ring attached to a sulfonamide group, with an ethynyl group positioned on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethynylphenyl)cyclopropanesulfonamide typically involves the reaction of cyclopropylamine with 2-ethynylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-Ethynylphenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to alter the sulfonamide group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
N-(2-Ethynylphenyl)cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-Ethynylphenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Cyclopropanesulfonamide: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
N-(2-Propynyl)cyclopropanesulfonamide: Similar structure but with a propynyl group instead of an ethynyl group, leading to different reactivity and applications
Uniqueness: N-(2-Ethynylphenyl)cyclopropanesulfonamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
N-(2-ethynylphenyl)cyclopropanesulfonamide |
InChI |
InChI=1S/C11H11NO2S/c1-2-9-5-3-4-6-11(9)12-15(13,14)10-7-8-10/h1,3-6,10,12H,7-8H2 |
InChI Key |
BTBFTZRDQAAQIP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1NS(=O)(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-, (1E,6E)-](/img/structure/B12067576.png)
![6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine](/img/structure/B12067583.png)


![6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12067603.png)
![2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl]-](/img/structure/B12067614.png)





![(8R,9S,10R,13S,14S,16S,17R)-17-Hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B12067648.png)
![Glycine, N-[2-[(carboxymethyl)[(2-hydroxyphenyl)methyl]amino]ethyl]-N-[(2-hydroxyphenyl)methyl]-, 1-ethyl ester, monosodium salt (9CI)](/img/structure/B12067661.png)

